![molecular formula C14H19N2O7P B1200566 N(1)-(5-Phosphoribosyl)-5,6-dimethylbenzimidazole CAS No. 975-91-7](/img/structure/B1200566.png)
N(1)-(5-Phosphoribosyl)-5,6-dimethylbenzimidazole
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Overview
Description
Alpha-Ribazole-5’-Phosphate (also known as α-ribazole 5’-phosphate) is a crucial intermediate in the biosynthesis of vitamin B12 (cobalamin) in bacteria. It plays a pivotal role in the nucleotide loop assembly of cobalamin. The systematic name for this enzyme is adenosylcobalamin/α-ribazole-5′-phosphate phosphohydrolase , and it is also referred to as CobC .
Preparation Methods
Synthetic Routes:: The primary biochemical reaction catalyzed by the enzyme adenosylcobalamin/α-ribazole phosphatase is:
adenosylcobalamin 5′-phosphate + H2O⇌coenzyme B12+phosphate
Additionally, in vitro, the enzyme can catalyze the following reaction:
α-ribazole 5′-phosphate + H2O⇌α-ribazole + phosphate
Industrial Production Methods:: The industrial production methods for Alpha-Ribazole-5’-Phosphate are not widely documented, as it is primarily studied in research settings.
Chemical Reactions Analysis
Alpha-Ribazole-5’-Phosphate undergoes various reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions are specific to the synthetic pathways leading to cobalamin. The major products formed from these reactions contribute to the assembly of the nucleotide loop in the vitamin B12 biosynthesis pathway.
Scientific Research Applications
Metabolic Role
N(1)-(5-Phosphoribosyl)-5,6-dimethylbenzimidazole is categorized as a primary metabolite essential for various physiological processes. It is involved in the biosynthesis of coenzyme B12, which is crucial for cellular metabolism across different organisms, from bacteria to humans . Specifically, this compound acts as an intermediate in the synthesis of adenosylcobalamin (AdoCbl), a form of vitamin B12 that plays a vital role in enzyme activity related to energy metabolism and DNA synthesis .
Table 1: Key Metabolic Functions
Function | Description |
---|---|
Coenzyme B12 Biosynthesis | Intermediate in the formation of adenosylcobalamin |
Essential Metabolite | Involved in growth and reproduction across species |
Biomarker Potential | Detected in various food sources, indicating dietary intake |
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of derivatives related to this compound. For instance, compounds derived from benzimidazole structures have shown significant activity against various bacterial strains and fungi. The antimicrobial efficacy of synthesized derivatives has been evaluated using minimum inhibitory concentration (MIC) assays against both Gram-positive and Gram-negative bacteria .
Case Study: Antimicrobial Activity
In a study assessing the antimicrobial effects of synthesized 2-mercaptobenzimidazole derivatives, several compounds demonstrated remarkable activity against a range of pathogens. The most potent derivatives exhibited MIC values as low as 1.27 µM against specific bacterial strains . This suggests that modifications to the benzimidazole structure can enhance its antibacterial properties.
Drug Development Insights
The benzimidazole scaffold has been extensively studied for its pharmacological activities, making it a promising candidate for drug development. This compound and its derivatives have been investigated for their potential as anticancer agents due to their structural similarity to purine nucleotides .
Table 2: Pharmacological Activities of Benzimidazole Derivatives
Future Directions and Research Opportunities
The ongoing research into this compound suggests several avenues for future exploration:
- Enhanced Antimicrobial Agents : Investigating structural modifications to improve efficacy against resistant bacterial strains.
- Cancer Therapeutics : Further studies on the anticancer potential of this compound and its derivatives could lead to novel treatment options.
- Metabolic Pathway Elucidation : Understanding the full metabolic pathways involving this compound can reveal additional physiological roles and therapeutic targets.
Mechanism of Action
The exact mechanism by which Alpha-Ribazole-5’-Phosphate exerts its effects involves intricate molecular interactions. It participates in the formation of the nucleotide loop, ultimately leading to the synthesis of coenzyme B12.
Comparison with Similar Compounds
Biological Activity
N(1)-(5-Phosphoribosyl)-5,6-dimethylbenzimidazole (often abbreviated as alpha-ribazole-5'-phosphate) is a critical metabolite involved in various biological processes. This compound is a derivative of benzimidazole and plays a significant role in the biosynthesis of cobalamin (vitamin B12) and its analogs. Understanding its biological activity is essential for insights into its metabolic pathways and potential applications in biotechnology and medicine.
Chemical Structure and Properties
This compound belongs to the class of organic compounds known as benzimidazole ribonucleosides and ribonucleotides. Its structure consists of an imidazole moiety linked to a ribose sugar with a phosphate group attached to the C5 carbon. The compound's molecular weight is approximately 366.31 Da.
Property | Value |
---|---|
Molecular Formula | C₁₁H₁₃N₄O₅P |
Molecular Weight | 366.31 g/mol |
Solubility | Soluble in water |
Biological Role | Cobalamin biosynthesis |
This compound is synthesized via the action of the enzyme nicotinate mononucleotide:5,6-dimethylbenzimidazole phosphoribosyltransferase (CobT). This enzyme catalyzes the transfer of a phosphoribosyl group from nicotinate mononucleotide (NAMN) to 5,6-dimethylbenzimidazole (DMB), forming alpha-ribazole-5'-phosphate. This reaction is vital for the production of cobalamin, which is crucial for DNA synthesis and cellular metabolism in many organisms, including bacteria and mammals .
Enzymatic Activity
The enzymatic activity of CobT has been characterized through various studies:
- Enzyme Structure : X-ray crystallography has revealed the three-dimensional structure of CobT, providing insights into its active site and substrate binding. The binding site for DMB suggests that specific amino acids, such as Glu317, act as catalytic bases during the reaction .
- Substrate Specificity : CobT can utilize different nucleotide bases to produce various lower ligands for cobamide, demonstrating its versatility in enzymatic reactions .
- Biological Importance : The presence of this compound in various organisms indicates its fundamental role in metabolism. It has been detected in food sources such as poultry and pigs, suggesting its potential as a biomarker for dietary intake .
Case Studies
Several studies have highlighted the significance of this compound in biological systems:
- Salmonella typhimurium : Research demonstrated that CobT from this bacterium plays a central role in synthesizing alpha-ribazole from NAMN and DMB, illustrating the compound's importance in microbial metabolism .
- Escherichia coli : Studies on E. coli have shown that the gene encoding CobT can partially complement disruptions in other metabolic pathways, emphasizing its role in maintaining cellular function under varying conditions .
Implications for Biotechnology
The understanding of this compound's biological activity opens avenues for biotechnological applications:
- Cobalamin Production : By manipulating metabolic pathways involving this compound, it may be possible to enhance cobalamin production in microbial systems for nutritional supplements or therapeutic uses.
- Biomarker Development : Its detection in food sources could lead to developments in dietary assessments and nutrition science.
Properties
CAS No. |
975-91-7 |
---|---|
Molecular Formula |
C14H19N2O7P |
Molecular Weight |
358.28 g/mol |
IUPAC Name |
[(2R,3S,4R,5S)-5-(5,6-dimethylbenzimidazol-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C14H19N2O7P/c1-7-3-9-10(4-8(7)2)16(6-15-9)14-13(18)12(17)11(23-14)5-22-24(19,20)21/h3-4,6,11-14,17-18H,5H2,1-2H3,(H2,19,20,21)/t11-,12-,13-,14+/m1/s1 |
InChI Key |
ZMRGXEJKZPRBPJ-SYQHCUMBSA-N |
SMILES |
CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O |
Isomeric SMILES |
CC1=CC2=C(C=C1C)N(C=N2)[C@@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O |
Key on ui other cas no. |
975-91-7 |
physical_description |
Solid |
Synonyms |
alpha-ribazole-5'-P N(1)-(5-phosphoribosyl)-5,6-dimethylbenzimidazole |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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